7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one
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Overview
Description
7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one or commonly known as BIS is a synthetic compound that belongs to the class of isoquinoline alkaloids. BIS has gained significant attention in the field of medicinal chemistry due to its promising biological activities.
Mechanism of Action
The exact mechanism of action of BIS is not fully understood. However, it has been reported that BIS exerts its biological activities by modulating various signaling pathways. BIS has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
BIS has been found to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. BIS has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, BIS has been found to enhance the production of anti-inflammatory cytokines such as interleukin-10 (IL-10).
Advantages and Limitations for Lab Experiments
BIS has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. BIS has also shown promising results in various in vitro and in vivo studies, which makes it a potential candidate for further research. However, the limitations of BIS include its low solubility in water, which makes it difficult to administer in vivo. In addition, the exact mechanism of action of BIS is not fully understood, which makes it challenging to design experiments to study its biological activities.
Future Directions
There are several future directions for the research on BIS. One potential direction is to study the pharmacokinetics and pharmacodynamics of BIS in vivo. This will help to determine the optimal dosage and administration route for BIS. Another potential direction is to study the synergistic effects of BIS with other anti-cancer or anti-inflammatory agents. This will help to develop more effective treatments for cancer and inflammatory diseases. Finally, the development of BIS analogs with improved solubility and biological activity could also be a potential direction for future research.
Conclusion:
In conclusion, BIS is a synthetic compound that has shown promising results in various scientific research studies. Its potential therapeutic applications include anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. Although the exact mechanism of action of BIS is not fully understood, it has been found to modulate various signaling pathways. BIS has several advantages for lab experiments, including its synthetic nature and promising results in various studies. However, its limitations include its low solubility in water and the incomplete understanding of its mechanism of action. Future research on BIS could focus on studying its pharmacokinetics and pharmacodynamics, its synergistic effects with other agents, and the development of analogs with improved solubility and biological activity.
Synthesis Methods
BIS can be synthesized by the reaction of 2-bromo-1-phenylethanone with cyclobutanone in the presence of sodium hydride and a catalytic amount of tetrabutylammonium bromide. The reaction mixture is refluxed in acetonitrile for several hours, and the resulting product is purified by column chromatography to obtain BIS in high yield.
Scientific Research Applications
BIS has been extensively studied for its potential therapeutic applications. Several studies have reported the anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities of BIS. BIS has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also shown promising results in the treatment of bacterial and viral infections.
properties
IUPAC Name |
7-bromospiro[2,3-dihydroisoquinoline-4,1'-cyclobutane]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-8-2-3-10-9(6-8)11(15)14-7-12(10)4-1-5-12/h2-3,6H,1,4-5,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYUERTWYWFPCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC(=O)C3=C2C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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